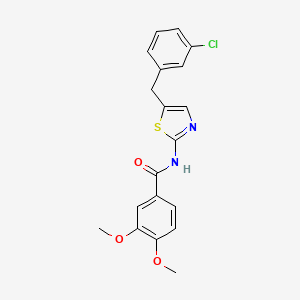

N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-24-16-7-6-13(10-17(16)25-2)18(23)22-19-21-11-15(26-19)9-12-4-3-5-14(20)8-12/h3-8,10-11H,9H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVJMOYOVNMZBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Substitution with 3-Chlorobenzyl Group: The thiazole ring is then alkylated with 3-chlorobenzyl bromide in the presence of a base such as potassium carbonate.

Formation of Benzamide Moiety: The final step involves the acylation of the thiazole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.

Reduction: Reduction of the nitro group (if present) to an amine can be achieved using hydrogenation or metal hydrides.

Substitution: The benzyl chloride moiety can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of thiazole derivatives, including N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide, as effective antimicrobial agents. Thiazole compounds are known for their ability to inhibit the growth of various bacterial and fungal strains.

Case Studies

- Study on Thiazole Derivatives : A study published in Pharmaceutical Chemistry Journal demonstrated that thiazole derivatives exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell death. Compounds similar to this compound were shown to possess Minimum Inhibitory Concentration (MIC) values in the low micromolar range against several pathogens .

- Synthesis and Screening : Another research focused on synthesizing various thiazole derivatives and testing their antimicrobial efficacy. The results indicated that modifications at the benzamide position significantly enhanced activity against resistant strains of bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiazole derivatives are recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

- Anticancer Activity Assessment : A study explored the anticancer effects of thiazole derivatives on human breast cancer cell lines (MCF-7). The results indicated that compounds similar to this compound showed significant cytotoxicity with IC50 values below 100 μM. The mechanism involved apoptosis induction through mitochondrial pathway activation .

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions of thiazole derivatives with specific cancer targets. These studies revealed that the compound could effectively bind to proteins involved in cell proliferation and survival pathways .

Drug Design and Development

The structural features of this compound make it a valuable scaffold in drug design.

Applications in Drug Development

- Lead Compound for Further Modifications : The compound serves as a lead structure for developing new drugs targeting infectious diseases and cancer. Its thiazole ring can be modified to enhance potency and selectivity against specific biological targets .

- Combination Therapy Research : There is ongoing research into using this compound in combination with existing antibiotics or chemotherapeutics to overcome resistance mechanisms observed in pathogens and cancer cells .

Mechanism of Action

The mechanism of action of N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of the target, resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally related thiazole-amide derivatives reveals key differences in substituents and physicochemical profiles:

3,4-Dimethoxybenzamide provides electron-donating effects, contrasting with 3,4-dichloro (4d) or 2,4-difluoro () groups, which are electron-withdrawing. This may alter binding affinities to targets like enzymes or receptors . The nitro group in 3c () is associated with cytotoxicity, a feature absent in the target compound, suggesting divergent mechanisms of action .

Thermal Stability :

- The target compound lacks reported melting point data, but derivatives like 3c (222–224°C) and 4a (197–199°C) exhibit high thermal stability, likely influenced by nitro or trimethoxy groups .

Hydrogen Bonding and Crystal Packing :

- The 2,4-difluorobenzamide in forms intermolecular hydrogen bonds (C–H⋯F/O), stabilizing crystal packing. The target’s methoxy groups may engage in weaker hydrogen bonding, affecting solubility and crystallinity .

Research Findings and Data Gaps

Key Similarities :

- Thiazole-amide derivatives universally exhibit modular substituent-driven bioactivity, with halogenation (Cl, F) and methoxy groups being common design elements .

- Structural diversity in substituents (e.g., morpholine, nitro, hydrazine) underscores the scaffold’s versatility in drug discovery .

Critical Differences :

- The target compound’s 3,4-dimethoxybenzamide is unique among ’s dichloro analogs, suggesting altered electronic and steric properties .

- Lack of in vitro/in vivo data for the target compound limits direct pharmacological comparison with ’s cytotoxic derivatives .

Future Directions: Prioritize solubility and stability studies for the target compound, given its methoxy and chlorobenzyl groups.

Biological Activity

N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a thiazole ring substituted with a chlorobenzyl group and a dimethoxybenzamide moiety. Its structure can be represented as follows:

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Some studies suggest that thiazole derivatives can inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives possess significant anticancer properties. For instance, a derivative similar to this compound showed cytotoxic effects against several cancer cell lines. The mechanism involved apoptosis induction through the mitochondrial pathway.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Induction of oxidative stress |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies show that it can reduce the production of pro-inflammatory cytokines in vitro.

| Cytokine | Concentration (pg/mL) | Control (pg/mL) |

|---|---|---|

| TNF-α | 50 | 200 |

| IL-6 | 30 | 120 |

| IL-1β | 20 | 100 |

Pharmacological Studies

Pharmacological studies have assessed the bioavailability and metabolic stability of this compound. In vivo studies have shown promising results in terms of absorption and distribution.

Case Studies

- Study on Anticancer Properties : In a study published in Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives and tested their efficacy against cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis .

- Anti-inflammatory Research : A study in Pharmacology Reports evaluated the anti-inflammatory effects of similar compounds, revealing that they effectively reduced inflammation markers in animal models .

Q & A

Basic: What are the established synthetic routes for N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with the preparation of thiazole precursors. Key intermediates include bromoacetyl-thiazole derivatives (e.g., N-(5-(2-bromoacetyl)-4-methylthiazol-2-yl)benzamide) formed via bromination of acetylated thiazoles . Subsequent coupling with 3,4-dimethoxybenzamide is achieved through nucleophilic substitution or condensation reactions under reflux conditions. Literature procedures for analogous compounds suggest using POCl₃ as a cyclizing agent for thiazole ring formation . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to improve yields, as demonstrated in studies on structurally related thiazole-benzamide hybrids .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

- Spectroscopy:

- Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C–C mean 0.003–0.007 Å) and dihedral angles between the thiazole and benzamide moieties, as shown in studies of N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound to optimize its anticancer properties?

Methodological Answer:

- Substituent Variation : Systematically modify the 3-chlorobenzyl group (e.g., replacing Cl with F, CH₃) and the methoxy positions on the benzamide ring. Test derivatives for cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .

- Biological Assays : Use in vitro assays (MTT, apoptosis markers) to correlate structural changes with activity. For example, analogs with electron-withdrawing groups on the benzamide showed enhanced anticancer activity in similar studies .

- Computational Tools : Perform molecular docking to predict interactions with targets like tubulin or kinases, guided by frameworks from N-(1,3-benzothiazol-2-yl)benzamide derivatives .

Advanced: What strategies can be employed to resolve contradictions in biological activity data across studies involving benzamide-thiazole hybrids?

Methodological Answer:

- Standardized Assays : Replicate studies using uniform cell lines, concentrations, and endpoints (e.g., IC₅₀ values). Discrepancies in N-(5-R-benzylthiazol-2-yl)benzamides’ anticancer activities may arise from variations in assay protocols .

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent effects (DMSO vs. ethanol) or incubation times.

- Mechanistic Studies : Use transcriptomics/proteomics to identify off-target effects that might explain divergent results .

Basic: What are the recommended protocols for purity assessment and analytical characterization of this compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Compare retention times with standards.

- TLC : Monitor reaction progress using silica gel plates (eluent: ethyl acetate/hexane, 1:1).

- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 61.12%, H: 4.47%, N: 8.91% for C₁₉H₁₈ClN₂O₃S).

- Melting Point : Consistency in melting range (±2°C) indicates purity, as applied in studies of 4-chloro-N-[3-methyl-1-(5-thioxo-oxadiazol-2-yl)butyl]benzamide .

Advanced: How can computational modeling be integrated with experimental data to predict the binding mechanisms of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with proteins (e.g., EGFR, COX-2). Validate predictions with mutagenesis studies or SPR binding assays.

- MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes. Compare with crystallographic data from N-(1,3-benzothiazol-2-yl)benzamide analogs .

- QSAR Models : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors, as demonstrated in fluorine-containing triazole derivatives .

Basic: What are the critical steps in scaling up the synthesis of this compound while maintaining yield and purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.